molecular formula C10H11FO4 B1649568 Methyl 2,4-dimethoxy-3-fluorobenzoate CAS No. 1018451-11-0

Methyl 2,4-dimethoxy-3-fluorobenzoate

Cat. No. B1649568
CAS RN: 1018451-11-0
M. Wt: 214.19
InChI Key: AFMSDRKBAQNUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,4-dimethoxy-3-fluorobenzoate” is a chemical compound . It is a methyl benzoate ester and is considered to be an intermediate in the synthesis of veratric acid derivatives .


Molecular Structure Analysis

The molecular formula of “Methyl 2,4-dimethoxy-3-fluorobenzoate” is C10H11FO4 . The InChI code is 1S/C10H11FO4/c1-13-7-5-4-6 (10 (12)15-3)9 (14-2)8 (7)11/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2,4-dimethoxy-3-fluorobenzoate” is a solid at ambient temperature . Its molecular weight is 214.19 .

Scientific Research Applications

Anaerobic O-demethylations : A study highlighted the broad O-methyl ether cleavage capacity of Sporomusa enzymes, which hydrolized methyl-oxygen linkages under anaerobic conditions. This activity was observed across methoxynaphtholes, methoxyfuran, methoxythiophene, and various aryls, indicating the potential application of Methyl 2,4-dimethoxy-3-fluorobenzoate in studying anaerobic O-demethylase activity (Stupperich, Konle, & Eckerskorn, 1996).

Electrochemical Analysis : The electrochemical reduction behavior of methylfluorobenzoates, including structures similar to Methyl 2,4-dimethoxy-3-fluorobenzoate, has been analyzed. Studies on these compounds help understand the impact of electron-withdrawing groups on the electrochemical properties, providing insights into their potential applications in electrochemical sensors or devices (Muthukrishnan & Sangaranarayanan, 2010).

Positron Emission Tomography Probes : Research has explored the synthesis and evaluation of radiofluoro-pegylated phenylbenzoxazole derivatives, related to Methyl 2,4-dimethoxy-3-fluorobenzoate, as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. This indicates its potential use in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

Synthesis of Hydantoin Analogues : The compound has been used in the synthesis of analogues of therapeutic molecules, demonstrating its role in the development of new pharmaceuticals. This research outlines its utility in complex organic syntheses, contributing to the development of novel medicinal compounds (Abdel-Bary et al., 1995).

Orexin-1 Receptor Mechanisms : A study involving a compound with a structural moiety similar to Methyl 2,4-dimethoxy-3-fluorobenzoate investigated its effects on compulsive food consumption, suggesting potential applications in studying neural mechanisms behind eating disorders (Piccoli et al., 2012).

Safety And Hazards

The safety data sheet for “Methyl 2,4-dimethoxy-3-fluorobenzoate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-fluoro-2,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-13-7-5-4-6(10(12)15-3)9(14-2)8(7)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMSDRKBAQNUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285515
Record name Methyl 3-fluoro-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dimethoxy-3-fluorobenzoate

CAS RN

1018451-11-0
Record name Methyl 3-fluoro-2,4-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018451-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dimethoxy-3-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dimethoxy-3-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2,4-dimethoxy-3-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,4-dimethoxy-3-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2,4-dimethoxy-3-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2,4-dimethoxy-3-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.